(3R,6R)-3,6-Octanodiol

Descripción general

Descripción

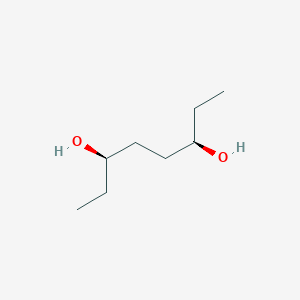

(3R,6R)-3,6-Octanediol is a chiral diol with the molecular formula C8H18O2 It is characterized by two hydroxyl groups located on the third and sixth carbon atoms of an octane chain, both in the R configuration

Aplicaciones Científicas De Investigación

Chemistry: (3R,6R)-3,6-Octanediol is used as a chiral building block in organic synthesis. Its stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, (3R,6R)-3,6-Octanediol can be used as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and oxidoreductases.

Medicine: The compound’s chiral nature makes it a potential candidate for the development of drugs with specific enantiomeric forms, which can exhibit different pharmacological activities and reduced side effects compared to racemic mixtures.

Industry: In the materials science industry, (3R,6R)-3,6-Octanediol can be used as a monomer for the synthesis of polymers with unique properties, such as enhanced mechanical strength and thermal stability.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It is believed that similar compounds exert their biological activities through a variety of mechanisms, including inhibition of specific enzymes and proteins .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and tumor growth

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties

Result of Action

Similar compounds have been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, anti-oxidant, anti-microbial, and anti-diabetic activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of (3R,6R)-3,6-Octanediol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3,6-Octanediol can be achieved through several methods. One common approach involves the reduction of (3R,6R)-3,6-octanedione using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective formation of the desired diol.

Industrial Production Methods: Industrial production of (3R,6R)-3,6-Octanediol may involve biocatalytic processes using enzymes such as alcohol dehydrogenases or ketoreductases. These enzymes can catalyze the stereoselective reduction of diketones to produce the diol with high enantiomeric purity. The use of biocatalysts offers advantages in terms of selectivity, efficiency, and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions: (3R,6R)-3,6-Octanediol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of the diol can yield alkanes or other reduced products.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of (3R,6R)-3,6-octanedione or octanoic acid.

Reduction: Formation of octane or other reduced hydrocarbons.

Substitution: Formation of alkyl halides or sulfonates.

Comparación Con Compuestos Similares

(3S,6S)-3,6-Octanediol: The enantiomer of (3R,6R)-3,6-Octanediol, which has the same molecular formula but different spatial arrangement of the hydroxyl groups.

1,8-Octanediol: A linear diol with hydroxyl groups at the first and eighth carbon atoms.

2,5-Octanediol: A diol with hydroxyl groups at the second and fifth carbon atoms.

Uniqueness: (3R,6R)-3,6-Octanediol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring enantiomerically pure compounds, such as pharmaceuticals and chiral catalysts.

Actividad Biológica

(3R,6R)-3,6-Octanediol is a chiral diol with significant biological activity and potential applications in various fields, including medicine and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 146.23 g/mol

- Chirality : The compound features two hydroxyl groups located on the third and sixth carbon atoms of the octane chain, both in the R configuration.

The biological activity of (3R,6R)-3,6-Octanediol is attributed to its interactions with various enzymes and proteins. Similar compounds have demonstrated the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.

- Biochemical Pathways : It influences several biochemical pathways, including those related to oxidative stress and cellular signaling.

- Pharmacokinetics : The pharmacokinetic properties of (3R,6R)-3,6-Octanediol suggest it may be absorbed and metabolized effectively within biological systems.

Biological Activities

Research indicates that (3R,6R)-3,6-Octanediol exhibits a wide range of biological activities:

- Anti-inflammatory Properties : It has been shown to reduce inflammation in various models.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, warranting further investigation into its mechanisms.

- Antioxidant Effects : The compound may help mitigate oxidative stress by scavenging free radicals.

- Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains.

Table 1: Biological Activities of (3R,6R)-3,6-Octanediol

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Antitumor | Inhibition of tumor cell proliferation | |

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Effective against Staphylococcus aureus |

Applications in Research and Industry

(3R,6R)-3,6-Octanediol serves as a valuable chiral building block in organic synthesis. Its unique stereochemistry is crucial for developing enantiomerically pure compounds necessary for pharmaceuticals. Additionally:

- In Biological Research : It is utilized as a substrate for studying enzyme-catalyzed reactions involving alcohol dehydrogenases and oxidoreductases.

- In Medicine : The compound's chiral nature positions it as a candidate for drug development with potentially reduced side effects compared to racemic mixtures.

- In Materials Science : It can be used as a monomer for synthesizing polymers with enhanced mechanical properties.

Propiedades

IUPAC Name |

(3R,6R)-octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370357 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129619-37-0 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.